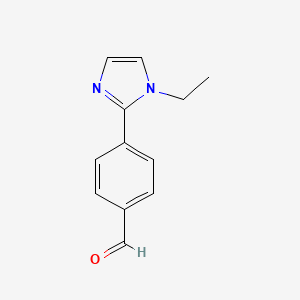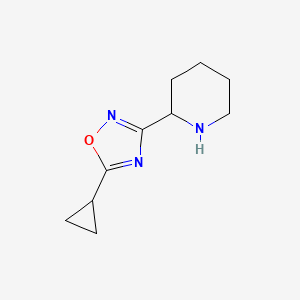
4-Amino-6-(5-methylthiophen-2-YL)-2,5-dihydro-1,3,5-triazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-(5-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a thiophene ring, which is a sulfur-containing five-membered aromatic ring, attached to the triazine core. The presence of the amino group and the thiophene ring imparts unique chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 4-Amino-6-(5-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-methylthiophene-2-carboxylic acid with hydrazine hydrate can yield the corresponding hydrazide, which can then be cyclized with cyanogen bromide to form the triazine ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
4-Amino-6-(5-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-6-(5-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with various biological targets, leading to potential therapeutic applications. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(5-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects in cancer cells. The molecular pathways affected by the compound include those related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar compounds to 4-Amino-6-(5-methylthiophen-2-yl)-2,5-dihydro-1,3,5-triazin-2-one include other triazine derivatives such as:
4-Amino-6-(5-methylthiophen-2-yl)-1,3,5-triazine-2-thiol: This compound has a thiol group instead of a carbonyl group, which can lead to different reactivity and applications.
2,4,6-Tri-substituted-1,3,5-triazines: These compounds have various substituents on the triazine ring, leading to diverse chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
4-amino-6-(5-methylthiophen-2-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H8N4OS/c1-4-2-3-5(14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13) |
InChI Key |
GEMRPLBXFKBHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate](/img/structure/B13163747.png)
![7,8-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13163761.png)






![({[4-(Chloromethyl)-4-methylhexyl]oxy}methyl)benzene](/img/structure/B13163814.png)

![1-Butyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13163831.png)

![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)

